![molecular formula C11H19N3O4 B6148121 2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid CAS No. 1002754-72-4](/img/no-structure.png)
2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid
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Description
This compound is also known as 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid . It has a molecular weight of 257.29 . The IUPAC name is 3-(3-(2-((tert-butoxycarbonyl)amino)ethyl)-3H-diazirin-3-yl)propanoic acid .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of diethanolamine with benzyl chloride, followed by the addition of sulfuryl chloride . After the reaction is complete, ammonia is passed through for 2.5 to 3.5 hours . The mixture is then cooled and di-tert-butyl dicarbonate is added, followed by the removal of the benzyl group by passing hydrogen gas .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19N3O4/c1-10(2,3)18-9(17)12-7-6-11(13-14-11)5-4-8(15)16/h4-7H2,1-3H3,(H,12,17)(H,15,16) .Chemical Reactions Analysis
In a study involving tert-butyloxycarbonyl-protected amino acid ionic liquids, a distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation without the addition of a base .Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid' involves the protection of the amine group, followed by the introduction of the diazirine group, and finally the deprotection of the amine group.", "Starting Materials": [ "N-Boc-4-aminobutyric acid", "3-methyl-3H-diazirine", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Tert-butyl chloroformate (TBoc)" ], "Reaction": [ "Step 1: Protection of the amine group", "N-Boc-4-aminobutyric acid is reacted with TBoc in the presence of DIPEA to form the N-Boc protected amine.", "Step 2: Introduction of the diazirine group", "The N-Boc protected amine is then reacted with 3-methyl-3H-diazirine in the presence of DCC and DIPEA to form the diazirine substituted amine.", "Step 3: Deprotection of the amine group", "The N-Boc protecting group is removed from the diazirine substituted amine using TFA to yield the final product, '2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid'." ] } | |
CAS RN |
1002754-72-4 |
Product Name |
2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
Molecular Formula |
C11H19N3O4 |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
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